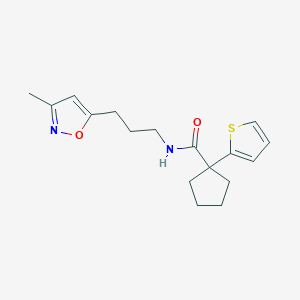
N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core with a 3-methylisoxazole moiety and a thiophene ring. Its molecular formula is C15H18N2O2S, and it has a molecular weight of approximately 290.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 3-Methylisoxazole : This can be synthesized through cyclization reactions involving cyanoacetone derivatives.
- Alkylation : The synthesized isoxazole is then reacted with a suitable alkylating agent to introduce the propyl chain.
- Cyclopentanecarboxamide Formation : The final step involves coupling the propylated isoxazole with thiophene derivatives under controlled conditions to yield the desired carboxamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various signaling pathways. Compounds containing isoxazole and thiophene moieties have been known to modulate activities related to:
- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cancer progression.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing cellular responses.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell lines, suggesting a potential role as an anticancer agent .
- Anti-inflammatory Effects : Research indicated that compounds with similar structural characteristics showed anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .
- Neuroprotective Potential : Some studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels, although more research is needed to confirm these findings.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Anticancer, enzyme inhibitor | |
| Compound B | Structure B | Anti-inflammatory | |
| Compound C | Structure C | Neuroprotective effects |
Research Implications
The ongoing research into this compound could lead to the development of novel therapeutic agents targeting specific diseases, particularly cancer and inflammatory disorders. Its unique structure allows for further modifications that may enhance its efficacy and selectivity.
Propriétés
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-12-14(21-19-13)6-4-10-18-16(20)17(8-2-3-9-17)15-7-5-11-22-15/h5,7,11-12H,2-4,6,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCORYNDVSDCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














